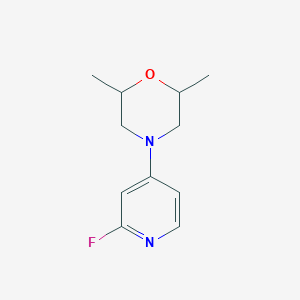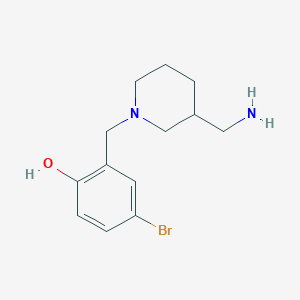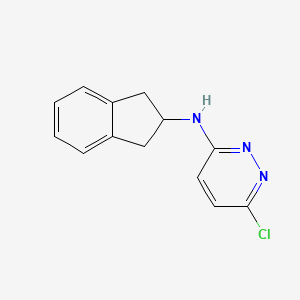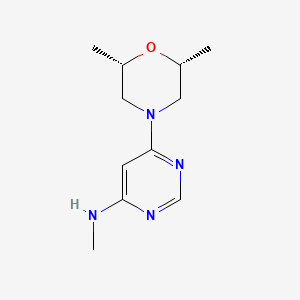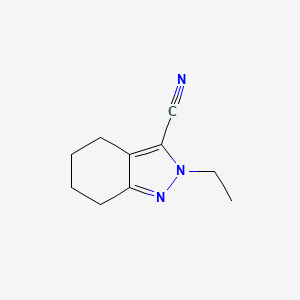
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Übersicht
Beschreibung
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . The indazole ring system is present in some natural products, such as certain indole alkaloids .
Synthesis Analysis
The synthesis of indazole derivatives often involves the condensation of phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Molecular Structure Analysis
The indazole nucleus is structurally diverse and has aroused great interest due to its wide variety of biological properties .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions, many of which have been exploited for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the specific compound. For example, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has a melting point of 148-149°C .
Wissenschaftliche Forschungsanwendungen
One-Pot, Three-Component Reactions : The synthesis of complex indazole derivatives involves one-pot, three-component reactions. For instance, 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles were produced from aldehydes, 3-amino-5-methylpyrazole, and ethyl cyanoacetate using catalytic amounts of p-toluenesulfonic acid, highlighting the efficiency of multi-component synthesis in generating complex indazole structures with high yields (Rahmati, 2010). Additionally, microwave-induced stereoselectivity was explored for synthesizing similar compounds, showcasing the role of microwave irradiation in enhancing reaction selectivity and efficiency (Rahmati & Alizadeh Kouzehrash, 2011).
Antimicrobial Applications : Research on novel indazole derivatives with potential antimicrobial properties has been conducted. Ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate and its derivatives were synthesized and tested for antimicrobial activity, revealing the potential of indazole compounds in contributing to the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Catalysis and Material Science : Indazole derivatives also find applications in material science and catalysis. For example, novel synthesis methods for highly branched oligoethylenes using air-stable N,N-indazole derivative methallyl Ni(II) complexes have been developed. These methodologies illustrate the utility of indazole derivatives in catalyzing the production of complex polymeric materials with potential applications in various industries (Araya et al., 2020).
Structural and Optical Properties : The structural and optical properties of indazole derivatives have been studied, highlighting their potential use in electronic and photonic applications. Research into the synthesis, characterization, and the effect of dispersing agents on the dyeing properties of polyester fabrics with disperse dyes derived from indazole compounds further underscores the versatility of these molecules in both scientific research and industrial applications (El-Apasery, Al-Awadi, & Al-Etaibi, 2013).
Wirkmechanismus
- One notable target is the inflammatory response , where indazole derivatives have demonstrated anti-inflammatory potential .
- Additionally, indazole derivatives have been explored for their insecticidal activity, targeting the ecdysone receptor .
- For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited potent anti-inflammatory activity .
- In the case of anti-inflammatory effects, indazole derivatives may influence pathways related to prostaglandins , cytokines , and matrix metalloproteinases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Its potential therapeutic applications warrant continued exploration . 🌟
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components. These interactions suggest that this compound may have potential therapeutic applications in inflammatory and degenerative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, this compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell survival . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation . These cellular effects highlight the potential of this compound in modulating cellular functions and treating related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as COX-2 and MMPs, inhibiting their activity . This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and cytokines . Additionally, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular responses . The molecular interactions of this compound provide insights into its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical activity . It undergoes degradation over extended periods, which can affect its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern is crucial for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLOWAVEUFJQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


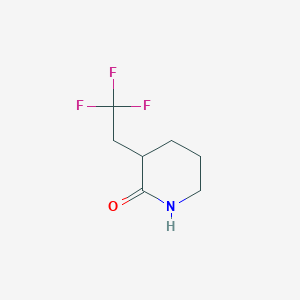
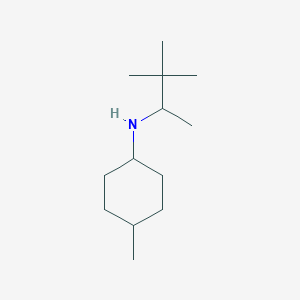
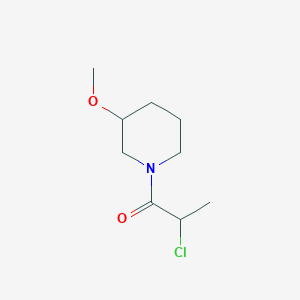
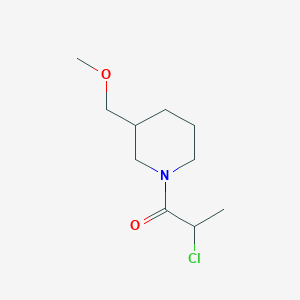
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)
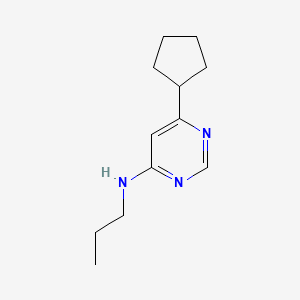
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)
